![molecular formula C8H8N4O B2574105 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 938020-24-7](/img/structure/B2574105.png)
2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, commonly known as CPPT, is a novel heterocyclic compound that has recently been the subject of intense scientific research, due to its potential to be used in a variety of applications, such as drug development, materials science, and biochemistry. CPPT is a five-membered ring system composed of a nitrogen, two carbon atoms, a pyrazole ring, and a cyclopropyl group. This unique structure gives CPPT a range of interesting properties, such as increased solubility, thermal stability, and chemical stability, which makes it an attractive choice for a variety of applications.
Applications De Recherche Scientifique
Triazine Derivatives in Drug Discovery
Triazines represent a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This structural feature imparts these molecules with a broad range of biological activities, making them valuable scaffolds in drug discovery. The literature review highlights several areas of application:
Antimicrobial and Antitumoral Activities : Triazine derivatives have been extensively studied for their antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles with such activities is driven by their potential to address various diseases and conditions, including neglected diseases that significantly impact vulnerable populations (Ferreira et al., 2013).
Bioactive Diversity : The versatility of triazine scaffolds is further emphasized by their wide spectrum of biological activities, ranging from antibacterial and antifungal to anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This diversity makes triazines an interesting core moiety for researchers aiming to develop future drugs (Verma et al., 2019).
Chemical Reactivities and Biological Activities : Research on 3-thioxo-1,2,4-triazin-5-ones and their derivatives has revealed significant interest due to their applications in the medicinal, pharmacological, and biological fields. These compounds have shown promising anticancer, anti-HIV, and antimicrobial activities, among others, showcasing the potential of triazine derivatives in developing new bioactive systems (Makki et al., 2019).
Eco-Friendly Synthesis : The synthesis of 1,2,4-triazine derivatives has been an area of significant interest due to their abundance in literature and diverse applications. Research efforts have focused on developing more eco-friendly synthesis methods for these compounds, reflecting a broader trend towards sustainability in chemical synthesis (Rani et al., 2020).
Antibacterial Activity Against S. aureus : The antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus highlights the medicinal potential of triazine derivatives. These compounds have shown to inhibit various bacterial mechanisms, suggesting their utility in developing novel anti-S. aureus agents, especially in the face of growing antibiotic resistance (Li et al., 2021).
Mécanisme D'action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Propriétés
IUPAC Name |
2-cyclopropyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-7-3-6(5-1-2-5)11-12(7)4-9-10-8/h3-5H,1-2H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUKKMIMFVGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=NNC(=O)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

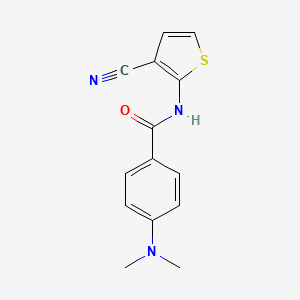

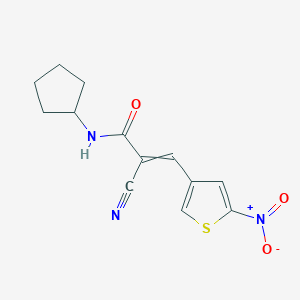
![5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2574025.png)

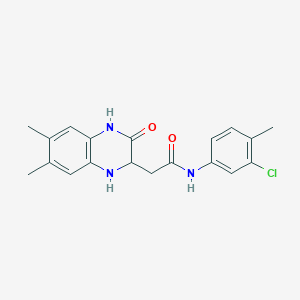
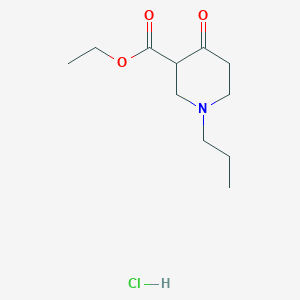
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)
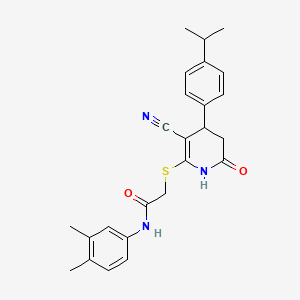
![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)

![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)
